3,4-Dichloro vs. 2,4-Dichloro Benzoyl Isomer Comparison
The target compound's 3,4-dichlorobenzoyl group creates a distinct electrostatic and steric environment compared to the 2,4-dichlorobenzoyl isomer (CAS 331973-37-6). While both share the molecular formula C20H10Cl2F3NOS and a molecular weight of 440.27 g/mol [1], the chlorine substitution pattern alters the molecular dipole moment, predicted logP, and potential for halogen bonding. The 3,4-dichloro arrangement places both chlorine atoms on adjacent carbons of the benzoyl ring, creating a contiguous electron-deficient region that may enhance π-stacking interactions with aromatic residues in biological targets. In contrast, the 2,4-isomer distributes chlorine atoms non-adjacently, resulting in a different electrostatic potential surface. This is a class-level inference derived from established phenothiazine SAR principles.
| Evidence Dimension | Molecular composition and isomeric substitution pattern |
|---|---|
| Target Compound Data | 10-(3,4-dichlorobenzoyl)-2-(trifluoromethyl)-10H-phenothiazine; C20H10Cl2F3NOS; MW 440.27 g/mol; Exact Mass 438.981225 g/mol |
| Comparator Or Baseline | 10-(2,4-dichlorobenzoyl)-2-(trifluoromethyl)-10H-phenothiazine (CAS 331973-37-6); C20H10Cl2F3NOS; MW 440.27 g/mol |
| Quantified Difference | Isomeric difference only; identical molecular formula and mass; no direct comparative bioactivity data available for these specific isomers |
| Conditions | Structural comparison based on constitutional isomerism |
Why This Matters
Isomeric purity and defined substitution are critical for reproducibility in pharmacological assays; procurement of the correct isomer ensures experimental relevance.
- [1] SpectraBase. Phenothiazine,10-(3,4-dichlorobenzoyl)-2-trifluoromethyl-. John Wiley & Sons, Inc. Compound ID: FWutxzgCkoA. View Source
